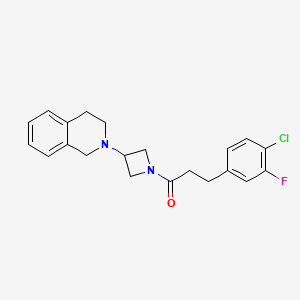

3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one

Description

This compound is a propan-1-one derivative featuring a 4-chloro-3-fluorophenyl substituent and a complex azetidine-dihydroisoquinoline hybrid moiety. The azetidine ring fused with a dihydroisoquinoline group introduces conformational rigidity, which may improve metabolic stability compared to simpler heterocycles .

Properties

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN2O/c22-19-7-5-15(11-20(19)23)6-8-21(26)25-13-18(14-25)24-10-9-16-3-1-2-4-17(16)12-24/h1-5,7,11,18H,6,8-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLRHGCZWZXODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CCC4=CC(=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

Attachment of the Isoquinoline Moiety: The 3,4-dihydroisoquinoline group can be introduced via a nucleophilic substitution reaction, where the azetidine ring reacts with a halogenated isoquinoline derivative.

Formation of the Propanone Linker: The final step involves the formation of the propanone linker, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the propanone linker, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products

Oxidation: N-oxides of the isoquinoline moiety.

Reduction: Alcohol derivatives of the propanone linker.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules

Biology

Biologically, the compound is studied for its potential pharmacological activities. Researchers investigate its interactions with biological targets to understand its effects and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of treatments for various diseases.

Industry

Industrially, the compound can be used in the production of advanced materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations:

Electron-Withdrawing Substituents: The 4-Cl-3-F-phenyl group in the target compound and ’s ethanone derivative enhances lipophilicity compared to mono-halogenated analogs (e.g., ’s 4-Cl-phenyl). This may improve membrane permeability .

Activity Trends : Chalcone derivatives () with α,β-unsaturated ketones exhibit strong antimicrobial activity, but the target compound’s saturated propan-1-one backbone may reduce reactivity, favoring stability over potency .

Pharmacological Implications (Inferred)

While direct data is absent, structural analogs suggest:

- Kinase Inhibition: The dihydroisoquinoline group mimics ATP-binding motifs in kinase inhibitors (e.g., imatinib analogs) .

- Antimicrobial Potential: The 4-Cl-3-F-phenyl group may disrupt bacterial membrane integrity, as seen in and .

Biological Activity

The compound 3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one is a synthetic derivative that exhibits significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by empirical data from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name: 3-(4-chloro-3-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one

- Molecular Formula: C19H20ClF N2O

- Molecular Weight: 344.83 g/mol

Antimicrobial Activity

Research indicates that derivatives of azetidinones, similar to the compound , exhibit notable antimicrobial properties. For instance, a study found that azetidinone derivatives showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli using the disc diffusion method. The findings suggest that structural modifications can enhance antimicrobial efficacy .

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| AZT b2 | 18 |

| AZT b3 | 20 |

| Standard | 22 (Ciprofloxacin) |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has shown activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, which was confirmed by flow cytometry analysis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via Bcl-2 family modulation |

| A549 | 12 | Caspase activation |

Neuropharmacological Effects

The compound also displays neuropharmacological activity. Studies suggest that it acts as a modulator for neurotransmitter systems, particularly enhancing cholinergic transmission. This effect is critical for cognitive enhancement and memory improvement, making it a candidate for further research in neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : In a comparative study of azetidinone derivatives, the compound exhibited superior antibacterial activity compared to traditional antibiotics. The study utilized a series of concentrations to determine the minimum inhibitory concentration (MIC), with promising results indicating potential therapeutic applications.

- Cytotoxicity Profile : A cytotoxicity assay conducted on human cell lines revealed that while the compound demonstrated significant anticancer properties, it maintained a favorable safety profile with low toxicity levels in non-cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.